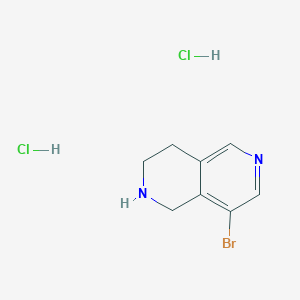![molecular formula C23H22N2O B3018065 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime CAS No. 861211-04-3](/img/structure/B3018065.png)
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including substitution reactions and the formation of C-N bonds. For instance, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime involves a substitution reaction, which is a common method for introducing various functional groups into a molecule . Similarly, the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is achieved through a reaction between an aromatic aldehyde and o-phenylenediamine, highlighting the versatility of such reagents in forming C-N bonds . These methods could potentially be applied to the synthesis of 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. Single crystal X-ray diffraction studies can confirm the structure of synthesized compounds, as seen with the piperidine ring adopting a chair conformation in the studied compound . Such detailed structural information is essential for the analysis of this compound, although specific data on this compound is not provided.
Chemical Reactions Analysis
The reactivity of a compound can be influenced by various factors, including the presence of electron-donating or withdrawing groups. For example, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane leads to the formation of benzofuran derivatives, demonstrating the impact of functional groups on chemical reactions . This information can be extrapolated to predict the reactivity of similar compounds, such as this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as thermal stability and electronic parameters, can be studied using various analytical techniques. Thermogravimetric analysis can reveal the temperature range in which a compound is stable, as shown for the title compound in paper . Additionally, density functional theory calculations can optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap, which are indicative of a molecule's chemical reactivity . These analyses are relevant for understanding the properties of this compound.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds similar to 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime often focuses on their synthesis and structural characterization. For instance, the synthesis of novel compounds through specific reactions, crystal structure analysis, and theoretical calculations such as DFT (Density Functional Theory) highlight the potential of these compounds in materials science and chemical engineering (Cai et al., 2020). These studies are fundamental in understanding the chemical and physical properties of such compounds, which can lead to the development of new materials or catalysts.
Biological Evaluation
Some related compounds have been evaluated for their biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. This research often involves the synthesis of derivative compounds and subsequent testing on various biological models (Rehman et al., 2022). These studies provide a basis for the development of new pharmaceutical agents or chemical tools for biological research.
Photophysical Studies
Photophysical studies on related compounds, including their photochemical behavior and potential applications in photopolymerizations, have been conducted. Such research can lead to applications in materials science, particularly in the development of new photopolymers or photoresponsive materials (Andrzejewska et al., 1999). Understanding the interaction of light with these compounds opens up possibilities for innovative materials with controlled properties.
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of derivatives for antimicrobial and antifungal activities have been explored. These compounds, through specific structural modifications, show potential as new antimicrobial agents, offering a pathway for the development of treatments against resistant bacteria and fungi (Pejchal et al., 2015).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as lenalidomide, a derivative of thalidomide, act as a ligand of ubiquitin e3 ligase cereblon . This enzyme plays a crucial role in protein degradation and homeostasis.
Mode of Action
For instance, Lenalidomide induces the enzyme cereblon to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Biochemical Pathways
It can be inferred that the compound might influence pathways related to protein degradation and homeostasis, given its potential interaction with ubiquitin e3 ligase cereblon .
Safety and Hazards
Propiedades
IUPAC Name |
(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-phenylmethoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-18(24-26-17-19-8-3-2-4-9-19)20-12-7-13-23(14-20)25-15-21-10-5-6-11-22(21)16-25/h2-14H,15-17H2,1H3/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIAPQMCPKOQOG-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=CC=C1)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

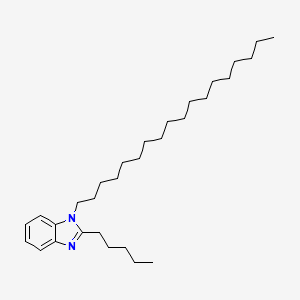
![3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one](/img/structure/B3017983.png)

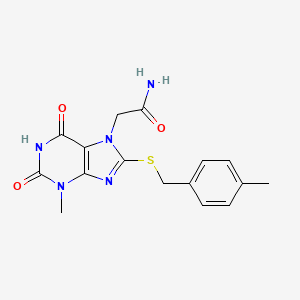
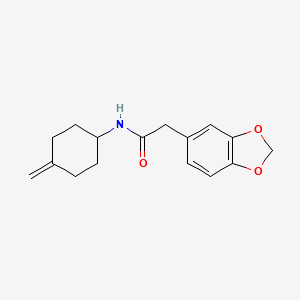
![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)
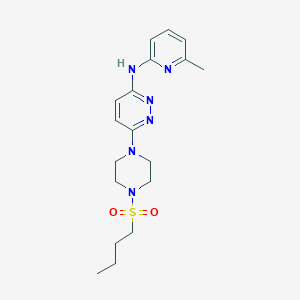
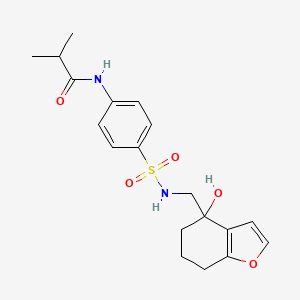
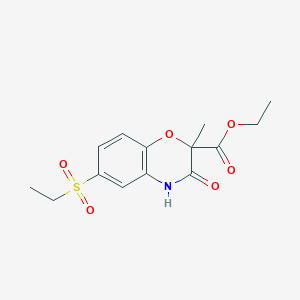

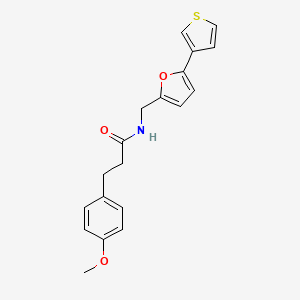
![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)

